2-(Chloromethyl)thiazole hydrochloride
Overview
Description
- 2-(Chloromethyl)thiazole hydrochloride is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atom.
- It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents.
- The thiazole ring is planar and aromatic, characterized by the delocalization of a lone pair of π-electrons on the sulfur atom.
Synthesis Analysis
- The synthesis of 2-(Chloromethyl)thiazole hydrochloride involves several steps:
- Ethanolysis of 2-mercaptothiazole with KSCN and HCl.
- Bromination of the resulting compound.
- Reaction with TBTU and 2-chloroethyl piperidine.
- Detailed synthetic pathways can be found in relevant research papers.
Molecular Structure Analysis
- Empirical Formula: C₄H₅Cl₂NS
- Molecular Weight: 170.06 g/mol
- The thiazole ring is aromatic due to the delocalization of π-electrons on the sulfur atom.
Chemical Reactions Analysis
- Thiazoles exhibit reactivity at various positions, allowing for donor–acceptor, nucleophilic, and oxidation reactions.
- Their behavior in physiological systems can be unpredictable, affecting biochemical pathways, enzymes, and receptors.
Physical And Chemical Properties Analysis
- Boiling Point: 181.6±23.0°C
- Flash Point: 63.6±22.6°C
- Density: 1.3±0.1 g/cm³
- Solubility: Slightly soluble in water, soluble in alcohol and ether
Scientific Research Applications
Metabolism Study : A study by Bakke et al. (1981) investigated the metabolism of 2-acetamido-4-(chloromethyl)thiazole in both germfree and conventional rats. The study proposed mechanisms involving biliary excretion and intestinal metabolism, highlighting differences in metabolism between germfree and conventional rats (Bakke et al., 1981).
Chemical Properties and Applications : Huang Jin-yan (2010) reviewed the physical and chemical properties, purification techniques, application areas, and market prospects of 2-chloro-5-chloromethyl-1,3-thiazole. This review also discusses various synthesis routes from different raw materials (Huang Jin-yan, 2010).
Synthesis and Molecular Structure : Liu et al. (2008) reported on the synthesis and molecular structure of 4-Chloromethyl-3-anilino-2-(4-methylbenzoylimido)thiazole. This research provides insights into the formation mechanism and crystal structure of this compound (Liu, Tian-bao, Peng, Yan-fen, Zou, Jian-ping, 2008).
Pharmaceutical Application : Denton et al. (2016) developed a hydrophilic interaction chromatography (HILIC) strategy for the trace analysis of 2-Chloromalonaldehyde, used in forming thiazole heterocycles, in pharmaceutical materials. This work highlights a method for detecting mutagenic impurities in pharmaceuticals (Denton, Berwick, Loughlin, 2016).
Antitumor and Antifilarial Agents : Kumar et al. (1993) explored the synthesis of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate from 2-amino-4-(chloromethyl)thiazole as a potential antitumor and antifilarial agent. The compound demonstrated significant in vivo antifilarial activity (Kumar, Green, Borysko, Wise, Wotring, Townsend, 1993).
Corrosion Inhibitor : Yüce et al. (2014) investigated 2-amino-4-methyl-thiazole (2A4MT) as a corrosion inhibitor for mild steel in HCl solution, showing its effectiveness in preventing steel corrosion (Yüce, Mert, Kardaş, Yazıcı, 2014).
Synthesis of Thiazole Derivatives : Hillstrom et al. (2001) used 1,3-Dichloropropene for synthesizing thiazole derivatives, including 2-chloro-5-chloromethylthiazole. This research contributes to the understanding of thiazole synthesis pathways (Hillstrom, Hockman, Murugan, Scriven, Stout, Yang, 2001).
Ligand Synthesis for Metal Complexes : Saydam and Yılmaz (2006) synthesized 4-chloromethyl-2-(2-hydroxybenzilidenehydrazino) thiazole and its metal complexes, characterizing these complexes for potential applications in coordination chemistry (Saydam, Yılmaz, 2006).
Therapeutic Importance of Thiazole Derivatives : Chhabria et al. (2016) reviewed the chemistry, synthesis, and therapeutic importance of thiazole and its derivatives, emphasizing its role in medicinal chemistry (Chhabria, Patel, Modi, Brahmkshatriya, 2016).
Safety And Hazards
- Avoid contact with skin and eyes.
- Provide appropriate exhaust ventilation to prevent dust formation.
- Follow safety guidelines for handling hazardous chemicals.
Future Directions
- Investigate potential applications in drug development, considering its diverse biological activities.
- Explore novel derivatives and evaluate their pharmacological properties.
properties
IUPAC Name |
2-(chloromethyl)-1,3-thiazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNS.ClH/c5-3-4-6-1-2-7-4;/h1-2H,3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKMSJLWRQTIFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630005 | |
Record name | 2-(Chloromethyl)-1,3-thiazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20630005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)thiazole hydrochloride | |
CAS RN |
71670-79-6 | |
Record name | 2-(Chloromethyl)-1,3-thiazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20630005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Chloromethyl)-1,3-thiazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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